(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOCHSVZBTOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and an isoindolinone moiety. Its molecular formula is C₁₄H₁₃ClN₂O₂S, with a molecular weight of approximately 306.79 g/mol. The presence of the allyl group and the chlorobenzo[d]thiazole unit suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiazole derivative.
- Introduction of the allyl group via nucleophilic substitution.
- Coupling with isoindolinone derivatives through acylation reactions.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Allyl bromide |
| 2 | Acylation | Isoindolinone derivative |
| 3 | Cyclization | Thiazole precursor |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, this compound may exert cytotoxic effects on cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
Compounds featuring thiazole and benzothiazole rings have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Recent studies suggest that similar compounds can inhibit IDO, an enzyme associated with immunosuppression in tumors. By inhibiting IDO activity, these compounds may enhance the efficacy of existing cancer therapies and improve immune response against tumors .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that benzothiazole derivatives significantly reduced tumor volume in xenograft models, indicating strong in vivo anticancer potential .
- Antimicrobial Activity : Research highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, showcasing their potential as novel antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit a range of biological activities:
Anticancer Activity
Benzothiazole derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Apoptosis induction via Bcl-2 interaction |
| Compound B | A-431 | 1.98 ± 1.22 | Cell cycle arrest through enzyme inhibition |
These findings suggest that modifications in structure can enhance anticancer efficacy, making this compound a candidate for further investigation in cancer therapy.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has indicated that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for related compounds are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
Some studies have indicated that thiazole derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could lead to therapeutic uses in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, focusing on synthesis pathways, stereochemistry, and biological activity. Below is a detailed analysis:
Structural Analogues from Benzisothiazol-3(2H)-ones and Isoindolin-1-ones
highlights synthetic routes for N-substituted benzisothiazol-3(2H)-ones and isoindolin-1-ones. Key comparisons include:
- Synthetic Flexibility : The target compound’s benzo[d]thiazol-2(3H)-ylidene scaffold shares synthetic parallels with benzisothiazol-3(2H)-ones, which are synthesized via reactions of 2-(chlorosulfanyl)benzoyl chloride with amines or CH-acids . However, the target’s allyl and chloro substituents introduce steric and electronic effects distinct from simpler derivatives (e.g., methyl or unsubstituted variants).
- Isoindolin-1-one Linkage: Unlike N-substituted isoindolin-1-ones, which often require specialized conditions (e.g., zinc reduction of phthalimides ), the target compound’s 1,3-dioxoisoindolin-2-yl group is stabilized by electron-withdrawing oxo groups, enhancing its metabolic stability compared to non-oxidized analogs.
Acetamide Derivatives with Heterocyclic Moieties
provides data on structurally related (E)-configured acetamides (Compounds 55 and 56), enabling direct comparisons:
- Stereochemical Impact : The Z-configuration in the target compound likely alters molecular geometry and dipole interactions compared to the E-isomers in . For example, the Z-configuration may position the dioxoisoindolin group closer to the thiazole ring, enhancing intramolecular hydrogen bonding or π-π stacking.
- Substituent Effects : The allyl and chloro groups on the benzo[d]thiazole core confer higher lipophilicity and electrophilicity than the fluoroisoxazolyl or hydroxyisoxazolyl groups in Compounds 55 and 55. This could improve membrane permeability but reduce aqueous solubility.
- Biological Activity : While the target compound’s activity data are unspecified, the activity values for Compounds 55 and 56 (hypothesized as logP or IC50 values) suggest that electron-withdrawing groups (e.g., fluoro) marginally reduce activity compared to electron-donating groups (e.g., hydroxy) .
Research Findings and Implications
- Pharmacological Potential: The benzo[d]thiazole and isoindolin motifs are prevalent in kinase inhibitors and antimicrobial agents. The target compound’s chlorine and allyl groups may enhance target binding through halogen bonds and hydrophobic interactions, respectively.
- Synthetic Scalability : While ’s methods are robust for small-scale synthesis, the multi-step route for the target compound may require refinement for industrial applications, such as flow chemistry or microwave-assisted reactions.
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
Answer:
The compound can be synthesized via multi-step reactions involving:
- Condensation reactions : Refluxing 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide with phthalic anhydride in acetic acid to form the dioxoisoindolin moiety .
- Cyclization and substitution : Heating precursors like 6-chloro-1,3-benzothiazol-2-amine with phenacyl bromides in ethanol under reflux, using sodium acetate as a base to facilitate thiazole ring formation .
- Stereochemical control : Maintaining reaction temperatures below 80°C and using polar aprotic solvents (e.g., DMF) to stabilize the (Z)-configuration during imine formation .
Advanced: How can the stereochemical integrity of the (Z)-configuration be preserved during synthesis and purification?
Answer:
- Kinetic control : Conduct reactions at lower temperatures (e.g., 60–70°C) to favor the thermodynamically less stable (Z)-isomer .
- Chromatographic monitoring : Use HPLC with chiral stationary phases to track stereochemical purity during synthesis .
- Spectroscopic validation : Confirm the (Z)-configuration via NOESY NMR, observing spatial proximity between the allyl proton (δ 5.2–5.8 ppm) and the benzo[d]thiazole aromatic protons .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect characteristic bands for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., varying the allyl group or chloro position) to isolate key functional groups responsible for activity .
- Docking studies : Perform molecular docking using crystal structures of target proteins (e.g., kinases) to rationalize discrepancies between in vitro and cellular activity data .
Advanced: How do computational methods elucidate the reactivity and electronic properties of this compound?
Answer:
- DFT calculations : Optimize the (Z)-configuration geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations : Simulate solvation effects in DMSO/water mixtures to correlate solubility with experimental observations .
- Docking and pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with the dioxoisoindolin carbonyl) to guide analog design for enhanced target binding .
Basic: What are the solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (≥50 mg/mL). Pre-saturate solutions with nitrogen to prevent oxidation of the allyl group .
- Stability : Store at –20°C in amber vials to avoid photodegradation. Monitor decomposition via HPLC every 3 months, particularly checking for hydrolysis of the acetamide bond .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- Palladium catalysis : The allyl group participates in Heck coupling, requiring Pd(OAc)₂/XPhos as a catalyst system in DMF at 100°C .
- Electrophilic substitution : The chloro substituent on the benzo[d]thiazole directs further functionalization (e.g., Suzuki-Miyaura coupling) at the 4-position, confirmed by regioselectivity studies .
Advanced: How can tautomerism between (Z) and (E) configurations be quantified experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
